N-(5-chloro-2-cyanophenyl)-6-(piperidin-1-yl)pyridazine-3-carboxamide
Description
N-(5-chloro-2-cyanophenyl)-6-(piperidin-1-yl)pyridazine-3-carboxamide is a pyridazine carboxamide derivative characterized by a 5-chloro-2-cyanophenyl substituent at the carboxamide position and a piperidin-1-yl group at the 6-position of the pyridazine core.
Properties
IUPAC Name |
N-(5-chloro-2-cyanophenyl)-6-piperidin-1-ylpyridazine-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClN5O/c18-13-5-4-12(11-19)15(10-13)20-17(24)14-6-7-16(22-21-14)23-8-2-1-3-9-23/h4-7,10H,1-3,8-9H2,(H,20,24) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZLIKUWYNSCHNX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=NN=C(C=C2)C(=O)NC3=C(C=CC(=C3)Cl)C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClN5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(5-chloro-2-cyanophenyl)-6-(piperidin-1-yl)pyridazine-3-carboxamide is a synthetic organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.
Structural Characteristics
The compound consists of a pyridazine core with several functional groups, including:
- Chloro group : Enhances lipophilicity and receptor binding.
- Cyano group : Potentially involved in metabolic pathways.
- Piperidine moiety : Contributes to its pharmacological properties.
These features make it a candidate for various therapeutic targets, particularly in metabolic disorders and neuropharmacology.
Biological Activity
Research indicates that this compound exhibits significant biological activity, particularly as an antagonist or agonist at various receptors. Notably, it has shown potential in modulating pathways related to obesity and metabolic disorders by interacting with cannabinoid receptors.
The compound's mechanism of action involves:
- Receptor Interaction : Binding to specific receptors, which may lead to activation or inhibition of signaling pathways.
- Enzyme Modulation : Potentially affecting enzymes involved in metabolic processes.
These interactions are crucial for understanding its therapeutic efficacy and guiding further modifications for enhanced activity.
Comparative Analysis with Similar Compounds
To better understand the biological implications of this compound, a comparison with structurally similar compounds is useful:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 5-chloro-N-(4-piperidinyl)benzamide | Chloro group, piperidine | Potential anti-obesity agent |
| N-(4-chlorophenyl)-3-pyridinecarboxamide | Chlorinated aromatic ring | Antagonistic effects on cannabinoid receptors |
| N-(5-fluoro-2-cyanophenyl)-6-(piperidin-1-yl)pyridazine | Fluorinated variant | Similar receptor modulation as the target compound |
These compounds demonstrate how variations in substituents can influence biological activities while retaining core functionalities.
Case Studies and Research Findings
Several studies have been conducted to evaluate the biological effects of this compound:
- Pharmacological Studies : In vitro assays showed that this compound effectively modulated cannabinoid receptor activity, suggesting its potential as a therapeutic agent for obesity-related conditions.
- Structural Activity Relationship (SAR) : Investigations into SAR revealed that modifications to the piperidine moiety significantly impacted receptor binding affinity and selectivity, highlighting the importance of structural optimization in drug design.
- Toxicological Assessments : Preliminary toxicity studies indicated a favorable safety profile at therapeutic doses, making it a promising candidate for further development .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
The following table summarizes key structural analogs and their biological activities, highlighting critical differences in substituents and functional outcomes:
Key Research Findings and Comparative Analysis
Substituent Impact on SCD-1 Inhibition
Pyridazine carboxamides with piperidinyl or oxadiazolyl groups at the 6-position demonstrate SCD-1 inhibitory activity. For example:
- N-(2-hydroxy-2-phenylethyl)-6-[4-(2-methyl-benzoyl)piperidin-1-yl]pyridazine-3-carboxamide () reduced hepatic lipid accumulation in a NASH rat model, likely due to the bulky 2-methyl-benzoyl-piperidinyl group enhancing target binding .
- The oxadiazole-containing analog () showed efficacy in human hepatocyte differentiation models, suggesting that the oxadiazole ring improves solubility or cellular uptake compared to piperidinyl derivatives .
- This compound lacks the extended benzoyl or oxadiazole moieties seen in these analogs, which may limit its SCD-1 affinity but could improve metabolic stability via the chloro-cyanophenyl group.
Role of Aromatic and Heterocyclic Substituents
- Chloro-cyanophenyl vs. In contrast, fluorophenyl groups in (R)-IPMICF16 () are optimized for PET imaging, balancing lipophilicity and target engagement .
- Piperidinyl vs. pyrrolidinyl groups : Piperidinyl rings (as in the target compound) offer greater conformational flexibility than pyrrolidinyl groups (e.g., in (R)-IPMICF16 ), which could influence binding kinetics or off-target effects .
Pharmacokinetic and Crystallographic Considerations
- The cyclopropanecarboxamido-triazolylphenyl derivative () highlights the importance of crystalline forms in optimizing stability. The target compound’s lack of reported crystallographic data suggests room for formulation improvements .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
